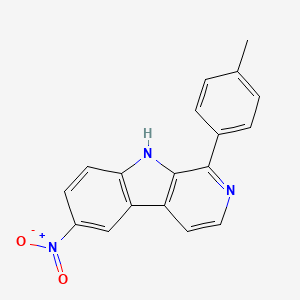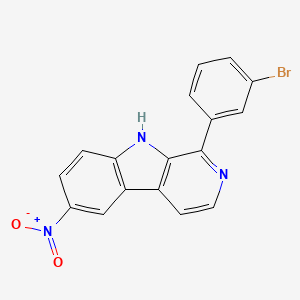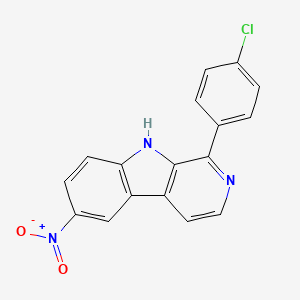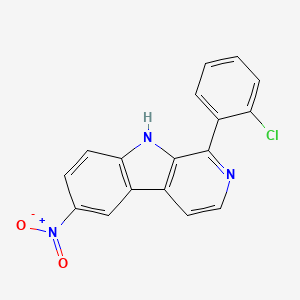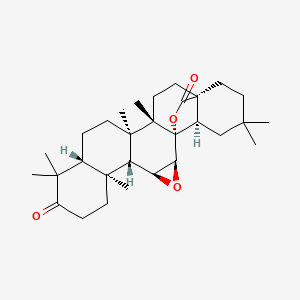
香脂内酯
概述
描述
科学研究应用
液体香树脂内酯具有多种科学研究应用:
癌症治疗: 它是一种有效的肿瘤坏死因子受体相关因子 2 抑制剂,在抑制结肠癌细胞生长方面有效.
药理学研究: 它被用于研究其作用机制和潜在的治疗用途.
生物学研究: 它被用于研究探索其对不同生物途径和细胞过程的影响.
作用机制
液体香树脂内酯通过靶向肿瘤坏死因子受体相关因子 2 发挥作用。 这种相互作用破坏了肿瘤坏死因子受体相关因子 2/β-连环蛋白/TCF4/TNIK 复合物的形成,从而抑制 Wnt/β-连环蛋白信号通路 . 这条通路对于癌细胞的生长和增殖至关重要,其抑制会导致癌细胞活力和生长的降低 .
安全和危害
生化分析
Biochemical Properties
Liquidambaric lactone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with TRAF2, a protein involved in the Wnt/β-catenin signaling pathway . Liquidambaric lactone acts as an inhibitor of TRAF2, thereby modulating the signaling pathway. Additionally, it has been shown to interact with protein tyrosine kinases, inhibiting their autophosphorylation, which is crucial for its anti-cancer properties .
Cellular Effects
Liquidambaric lactone exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, liquidambaric lactone inhibits the Wnt/β-catenin signaling pathway, leading to reduced cell proliferation and increased apoptosis . It also affects gene expression by downregulating the expression of genes involved in cell survival and proliferation .
Molecular Mechanism
The molecular mechanism of liquidambaric lactone involves several key interactions at the molecular level. It binds to TRAF2, inhibiting its activity and thereby disrupting the Wnt/β-catenin signaling pathway . This inhibition leads to decreased transcription of target genes involved in cell proliferation and survival. Additionally, liquidambaric lactone inhibits protein tyrosine kinases by preventing their autophosphorylation, further contributing to its anti-cancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of liquidambaric lactone have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time .
Dosage Effects in Animal Models
The effects of liquidambaric lactone vary with different dosages in animal models. At lower doses, it has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, some adverse effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
Liquidambaric lactone is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to affect metabolic flux and metabolite levels, particularly in cancer cells . The compound is metabolized primarily through the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve enzymes such as cytochrome P450 and UDP-glucuronosyltransferase, which facilitate the compound’s excretion from the body.
Transport and Distribution
Within cells and tissues, liquidambaric lactone is transported and distributed through specific transporters and binding proteins. It has been observed to accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects . The compound’s localization and accumulation are influenced by its interactions with transporters and binding proteins, which facilitate its movement across cellular membranes.
Subcellular Localization
The subcellular localization of liquidambaric lactone plays a crucial role in its activity and function. It has been found to localize primarily in the cytoplasm and nucleus of cells . This localization is mediated by specific targeting signals and post-translational modifications that direct the compound to these compartments. In the nucleus, liquidambaric lactone interacts with transcription factors and other nuclear proteins, modulating gene expression and cellular function .
准备方法
合成路线和反应条件
液体香树脂内酯可以通过各种化学反应合成,这些反应涉及五环三萜类化合物。 合成通常涉及使用微量热泳动分析法筛选一系列五环三萜类化合物,然后进行细胞热位移分析法以确认靶标在活细胞中的结合 . 药物亲和力响应性靶标稳定性与质谱联用技术用于鉴定候选结合剂的潜在靶标 .
工业生产方法
液体香树脂内酯的工业生产涉及从植物大花卫矛 (Euonymus grandiflorus Wall) 中提取。 该化合物使用乙酸乙酯、氯仿和石油醚等溶剂进行分离 . 然后将提取的化合物纯化以达到 ≥98% 的纯度 .
化学反应分析
反应类型
液体香树脂内酯会发生各种化学反应,包括:
氧化: 它可以被氧化形成不同的衍生物。
还原: 还原反应可以改变其结构以增强其生物活性。
取代: 取代反应可以将不同的官能团引入分子。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 使用卤素和烷基化试剂等试剂。
主要形成的产物
这些反应形成的主要产物包括具有增强或修饰的生物活性的液体香树脂内酯的各种衍生物。
相似化合物的比较
属性
IUPAC Name |
(1S,2S,4S,5R,6S,11R,14R,15S,18S,23R)-6,10,10,14,15,21,21-heptamethyl-3,24-dioxaheptacyclo[16.5.2.01,15.02,4.05,14.06,11.018,23]pentacosane-9,25-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44O4/c1-24(2)12-14-29-15-13-28(7)27(6)11-8-17-25(3,4)19(31)9-10-26(17,5)21(27)20-22(33-20)30(28,18(29)16-24)34-23(29)32/h17-18,20-22H,8-16H2,1-7H3/t17-,18+,20-,21+,22-,26-,27+,28-,29-,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATQBPBZOVWXRTA-PNZWHSTPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC23CCC4(C5(CCC6C(C(=O)CCC6(C5C7C(C4(C2C1)OC3=O)O7)C)(C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C([C@@H]1CC[C@@]3([C@@H]2[C@H]4[C@H](O4)[C@@]56[C@]3(CC[C@@]7([C@H]5CC(CC7)(C)C)C(=O)O6)C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Liquidambaric lactone?
A1: Liquidambaric lactone has been identified as a potent inhibitor of TRAF2 []. While the exact downstream effects are still under investigation, TRAF2 plays a crucial role in regulating various signaling pathways, including NF-κB and MAPK, which are often dysregulated in cancer cells. By inhibiting TRAF2, Liquidambaric lactone may interfere with these pathways, ultimately leading to anti-cancer effects.
Q2: What is known about the structural characteristics of Liquidambaric lactone?
A2: Liquidambaric lactone is a pentacyclic triterpene lactone. While its exact molecular formula and weight aren't explicitly stated in the provided abstracts, its structure has been elucidated using various spectroscopic techniques, including IR, MS, 1H NMR, 13C NMR, and X-ray diffraction analysis [, ].
Q3: Where has Liquidambaric lactone been found in nature?
A3: Liquidambaric lactone has been isolated from several plant sources. It was first discovered in Liquidambar formosana [] and later found in Chaenomeles sinensis immature fruits [] and the roots of Lantana camara [].
Q4: Has Liquidambaric lactone shown activity against any diseases?
A4: While research is ongoing, one study identified Liquidambaric lactone as a potential anti-cancer agent []. Additionally, fractions from Lantana camara roots, which contained Liquidambaric lactone, displayed inhibitory activity against HIV-1 reverse transcriptase []. This suggests potential antiviral properties, though further investigation is needed.
Q5: What are the limitations of the current research on Liquidambaric lactone?
A5: Current research on Liquidambaric lactone is still in its early stages. While promising activities have been observed, more in-depth studies are needed to:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(5-methoxy-1-methylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-(4-methoxyphenyl)ethylideneamino]acetamide](/img/no-structure.png)

